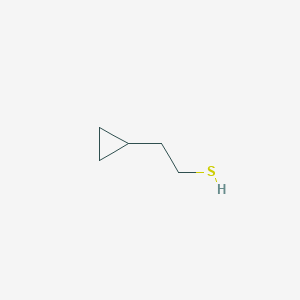![molecular formula C14H15ClFN3OS B2771439 3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185068-58-9](/img/structure/B2771439.png)
3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C14H15ClFN3OS and its molecular weight is 327.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such ascollagen prolyl-4-hydroxylase and phosphodiesterase (PDE10A) , which are abundant in brain tissue. These enzymes play crucial roles in collagen synthesis and signal transduction, respectively .
Mode of Action
Fluorinated pyridines, a class of compounds to which this compound belongs, are known for their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.
Biochemical Pathways
Inhibition of enzymes like collagen prolyl-4-hydroxylase can affect thecollagen synthesis pathway , leading to changes in the structure and function of collagenous tissues . Similarly, inhibition of PDE10A can impact cAMP and cGMP signal transduction pathways in the brain .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance itsbioavailability and metabolic stability .
Result of Action
Inhibition of collagen prolyl-4-hydroxylase can lead to a significant reduction in the production of collagen . Inhibition of PDE10A can affect signal transduction in the brain, potentially influencing neurological processes .
Action Environment
The unique physicochemical properties of fluorine atoms in fluorinated pyridines can potentially influence their behavior in different environments .
Properties
IUPAC Name |
3-fluoro-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS.ClH/c1-18-6-5-11-12(8-18)20-14(16-11)17-13(19)9-3-2-4-10(15)7-9;/h2-4,7H,5-6,8H2,1H3,(H,16,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYHFBJDJFDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
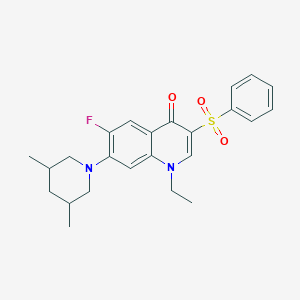
![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)
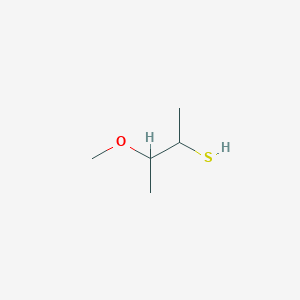
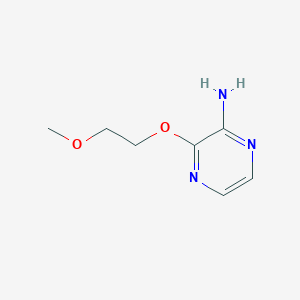
![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)
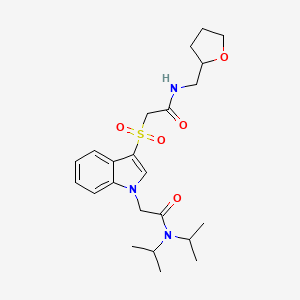
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)
![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/new.no-structure.jpg)
![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)
